3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid
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Overview
Description
3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid, or 3-DMP-6-MPCA, is an organic compound of the pyrido[3,2-d][1,2]oxazole-4-carboxylic acid family. It is a small molecule that has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been found to have a variety of effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 3-DMP-6-MPCA has been studied for its potential to modulate the activity of various enzymes and proteins, making it a promising target for drug development.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Microwave-assisted synthesis techniques have been applied to heterocyclic compounds like benzoxazoles and triazoles, demonstrating efficient pathways to diverse derivatives with potential biological activities. These methods offer rapid, high-yield syntheses, important for drug development and material science applications (Özil & Menteşe, 2020).
Biological Activities and Therapeutic Potentials
- Heterocyclic compounds, including oxazoles and triazoles, have been extensively studied for their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, highlighting their significance in the search for new therapeutic agents (Kaur et al., 2018); (Ferreira et al., 2013).
- Cinnamic acid derivatives, sharing a core structural motif with many heterocyclic compounds, have been reviewed for their anticancer potentials. These derivatives exhibit a range of activities against various cancer types, underscoring the importance of structural motifs found in compounds like 3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid in medicinal chemistry (De et al., 2011).
Mechanism of Action
The mechanism of action of oxazole derivatives can vary greatly depending on their structure and the specific targets they interact with. Some oxazole compounds work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
The action of oxazole derivatives can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
properties
IUPAC Name |
3-(2,2-dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-7-5-8(12(16)17)10-9(6-13(2,3)4)15-18-11(10)14-7/h5H,6H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSKVVCYOFLHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)CC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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